molecular formula C7H3BrF4IN B13918123 3-Bromo-2-fluoro-6-iodo-4-(trifluoromethyl)aniline

3-Bromo-2-fluoro-6-iodo-4-(trifluoromethyl)aniline

Cat. No.: B13918123
M. Wt: 383.91 g/mol
InChI Key: ABFKOBCJAXXMHP-UHFFFAOYSA-N
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Description

3-Bromo-2-fluoro-6-iodo-4-(trifluoromethyl)aniline is an aromatic compound characterized by the presence of bromine, fluorine, iodine, and trifluoromethyl groups attached to an aniline core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-2-fluoro-6-iodo-4-(trifluoromethyl)aniline typically involves multi-step reactions. One common method includes:

    Nitration: Introduction of a nitro group to the aromatic ring.

    Reduction: Conversion of the nitro group to an amine.

    Halogenation: Sequential introduction of bromine, fluorine, and iodine atoms to the aromatic ring.

Industrial Production Methods

Industrial production methods for this compound may involve optimized reaction conditions to ensure high yield and purity. These methods often utilize advanced techniques such as:

    Catalytic Halogenation:

    Controlled Reaction Environments: Maintaining specific temperatures and pressures to achieve desired reaction outcomes.

Chemical Reactions Analysis

Types of Reactions

3-Bromo-2-fluoro-6-iodo-4-(trifluoromethyl)aniline undergoes various chemical reactions, including:

    Substitution Reactions: Replacement of one halogen atom with another or with different functional groups.

    Oxidation and Reduction: Alteration of the oxidation state of the compound.

    Coupling Reactions: Formation of carbon-carbon bonds through reactions like Suzuki-Miyaura coupling.

Common Reagents and Conditions

    Substitution Reactions: Typically involve reagents such as sodium iodide or potassium fluoride under mild conditions.

    Oxidation and Reduction: Use of oxidizing agents like potassium permanganate or reducing agents like sodium borohydride.

    Coupling Reactions: Palladium catalysts and boron reagents are commonly used.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various halogenated derivatives, while coupling reactions can produce complex aromatic compounds.

Scientific Research Applications

3-Bromo-2-fluoro-6-iodo-4-(trifluoromethyl)aniline has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential use in drug development and as a pharmacophore.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-Bromo-2-fluoro-6-iodo-4-(trifluoromethyl)aniline involves its interaction with specific molecular targets and pathways. The presence of multiple halogen atoms and a trifluoromethyl group can influence its reactivity and binding affinity to various substrates. These interactions can lead to significant changes in the chemical and biological properties of the compound.

Comparison with Similar Compounds

Similar Compounds

  • 4-Bromo-3-(trifluoromethyl)aniline
  • 2-Fluoro-6-(trifluoromethyl)aniline
  • 4-Bromo-2-(trifluoromethyl)aniline

Uniqueness

3-Bromo-2-fluoro-6-iodo-4-(trifluoromethyl)aniline is unique due to the combination of bromine, fluorine, iodine, and trifluoromethyl groups on the aniline core. This unique structure imparts distinct chemical properties, making it valuable for specific applications in research and industry.

Properties

Molecular Formula

C7H3BrF4IN

Molecular Weight

383.91 g/mol

IUPAC Name

3-bromo-2-fluoro-6-iodo-4-(trifluoromethyl)aniline

InChI

InChI=1S/C7H3BrF4IN/c8-4-2(7(10,11)12)1-3(13)6(14)5(4)9/h1H,14H2

InChI Key

ABFKOBCJAXXMHP-UHFFFAOYSA-N

Canonical SMILES

C1=C(C(=C(C(=C1I)N)F)Br)C(F)(F)F

Origin of Product

United States

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